molecular formula C33H41ClN6O3 B611324 TH1834 dihydrochloride CAS No. 2108830-09-5

TH1834 dihydrochloride

Cat. No. B611324
M. Wt: 605.18
InChI Key: CNWJXTVYYPZCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TH1834 dihydrochloride is a cell penetrant, potent, and selective histone acetyltransferase (HAT) Tip60 inhibitor . It interacts with the active binding pocket of Tip60 . It has been found to induce apoptosis and increase unrepaired DNA damage in breast and prostate cancer cell lines .


Physical And Chemical Properties Analysis

TH1834 dihydrochloride is a solid substance . It is soluble in water (100 mg/mL with ultrasonic assistance) and DMSO (≥ 100 mg/mL) . It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

1. Inhibitor of Tip60 Histone Acetyltransferase

TH1834 dihydrochloride has been studied as an inhibitor of the Tip60 histone acetyltransferase (HAT). Tip60 is a key mediator of the DNA damage response and is implicated in breast cancer. TH1834 was developed to specifically target Tip60's active binding pocket. It has shown effectiveness in vitro, leading to apoptosis and increased unrepaired DNA damage in breast cancer cells, while not affecting the activity of related HAT MOF, indicating specificity. This suggests its potential as a targeted treatment for breast cancer (Gao et al., 2014).

2. Cardioprotective Effects

Research on TH1834 has also extended to its potential cardioprotective effects. It has been studied as a drug targeting the acetyltransferase domain of Tip60 in the context of heart disease. In murine models, systemic administration of TH1834 post-myocardial infarction (MI) preserved cardiac function, reduced scar formation, diminished cardiomyocyte apoptosis, and activated the cardiomyocyte cell-cycle. These effects suggest its potential as a novel treatment for ischemic heart disease (Wang et al., 2022).

properties

IUPAC Name

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXIFSOROZPMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TH1834 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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